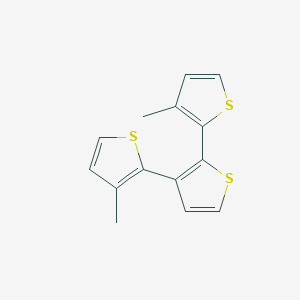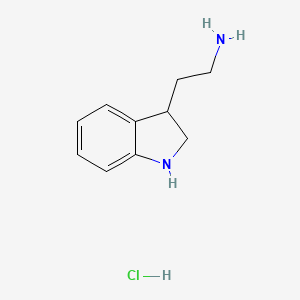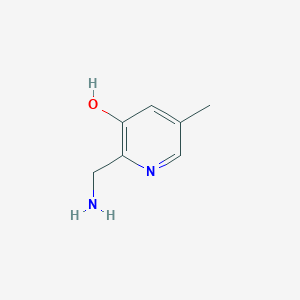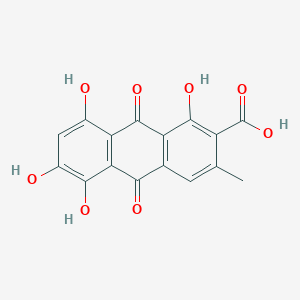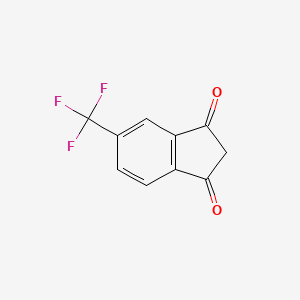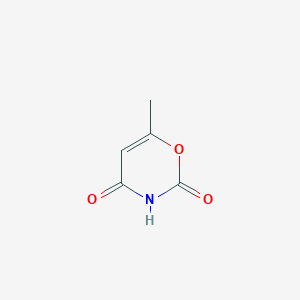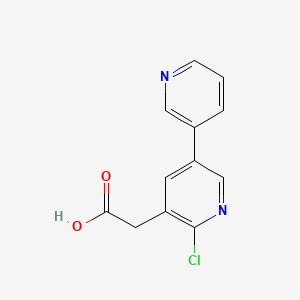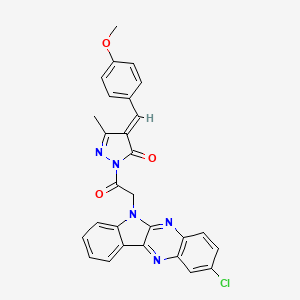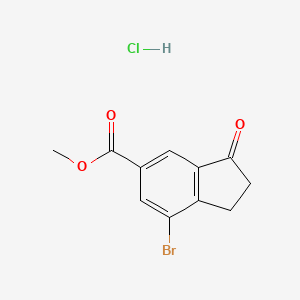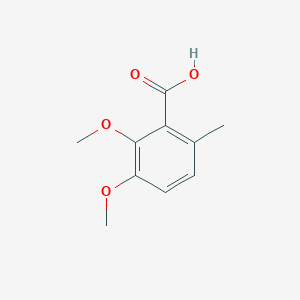
3-Methoxy-2-nitro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-one , is a polycyclic aromatic ketone with the chemical formula C13H8O. It features a fluorenone core, which consists of a fluorene ring fused to a ketone group. The compound’s molecular weight is approximately 180.2 g/mol .
Méthodes De Préparation
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of 9H-fluoren-9-one from fluorene through oxidation. Oxidizing agents like chromic acid or potassium permanganate can be employed to convert fluorene to the desired ketone.
Nitration Followed by Oxidation: Another approach is to first nitrate fluorene to form 2-nitrofluorene, followed by oxidation to yield 9H-fluoren-9-one.
Direct Synthesis: The oxidation of fluorene typically occurs under reflux conditions using an acidic medium (e.g., sulfuric acid) and an oxidizing agent.
Nitration: Nitration of fluorene involves treating it with a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The oxidation step can be carried out using potassium permanganate or chromic acid.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yields and minimizing waste.
Analyse Des Réactions Chimiques
9H-fluoren-9-one participates in various chemical reactions:
Oxidation: It can undergo further oxidation to form 9H-fluoren-9-carboxylic acid.
Reduction: Reduction of the ketone group yields 9H-fluoren-9-ol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common reagents:
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Halogens (e.g., bromine, chlorine)
Major products:
- Oxidation: 9H-fluoren-9-carboxylic acid
- Reduction: 9H-fluoren-9-ol
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying aromatic ketones and their reactivity.
Biology: Investigated for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: Used as a precursor in the synthesis of other organic compounds.
Mécanisme D'action
The exact mechanism by which 9H-fluoren-9-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Comparaison Avec Des Composés Similaires
While 9H-fluoren-9-one is unique due to its fluorenone structure, similar compounds include:
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one (C14H14O3)
- 7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one (C13H11NO4)
- 2,3,6,7-Tetramethoxy-9H-fluoren-9-one (C17H16O5)
These compounds share structural similarities but exhibit distinct properties and applications.
Propriétés
Formule moléculaire |
C14H9NO4 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
3-methoxy-2-nitrofluoren-9-one |
InChI |
InChI=1S/C14H9NO4/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3 |
Clé InChI |
MMALOSZXVMMMQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

